

A Comparative Guide to the Crystallographic Landscape of Phenyl-Methyl-Pyrazole Derivatives

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for several phenyl-methyl-pyrazole derivatives, offering insights into their solid-state structures. Due to the limited availability of public crystallographic data for **3-Methyl-1-phenyl-1H-pyrazol-5-amine**, this guide focuses on closely related compounds to provide a valuable comparative context for researchers in medicinal chemistry and materials science. The presented data and protocols are essential for understanding structure-activity relationships and for the rational design of new molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of pyrazole derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and molecular conformation can significantly influence the physical and biological properties of the compounds.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
3-methyl-1-phenyl-5-(1H-pyrr-ol-1-yl)-1H-pyrazole-4-carbaldehyde	C ₁₅ H ₁₃ N ₃ O	Monoclinic	P2 ₁ /c	9.5807	15.1720	8.7370	90	93.6180	90	1267.46	4	[1]
(E)-N-[[3-methyl-1-phenyl-5-(1H-pyrr	C ₁₅ H ₁₄ N ₄ O	Triclinic	P-1	-	-	-	-	-	-	-	2	

ol-1-
yl)-1
H-
pyra
zol-
4-
yl]m
ethy
lide
ne}h
ydro
xyla
min
e

3-
Met
hyl-
5-
phe
nyl-
1-
(3-
phe
nylis
oqui
noli
n-1-
yl)-1
H-
pyra
zole

C ₂₅	Orth											
H ₁₉	orho	Pbc	10.9	16.8	21.3	90	90	90	392	8	[2]	
N ₃	mbi	a	610	078	118				6.3			
	c											

1-	C ₁₆	Orth	Pbc	14.9	6.36	28.2	90	90	90	268	8
(4-	H ₁₅	orho	a	638	39	466				9.87	
Met	N ₃ O	mbi									
hox		c									
yph											
enyl											

)-3-
phe
nyl-
1H-
pyra
zol-
5-
ami
ne

Met
hyl
5-
hydr
oxy-
1-
phe
nyl-
1H-
pyra
zole
-3-
carb
oxyl
ate

C ₁₁	Mon	P2 ₁ /	9.54	9.58	11.5							
H ₁₀	oclin	c	08	27	80	90	105.	90	101	4	[3]	
N ₂ O	ic						838		8.5			
3												

Experimental Protocols: A General Workflow for X-ray Crystallography

The determination of crystal structures for pyrazole derivatives generally follows a standardized experimental workflow. The protocol outlined below is a representative example based on methodologies reported in the literature.[3]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as ethanol, dioxane-water, or dichloromethane-hexane.[1][4]

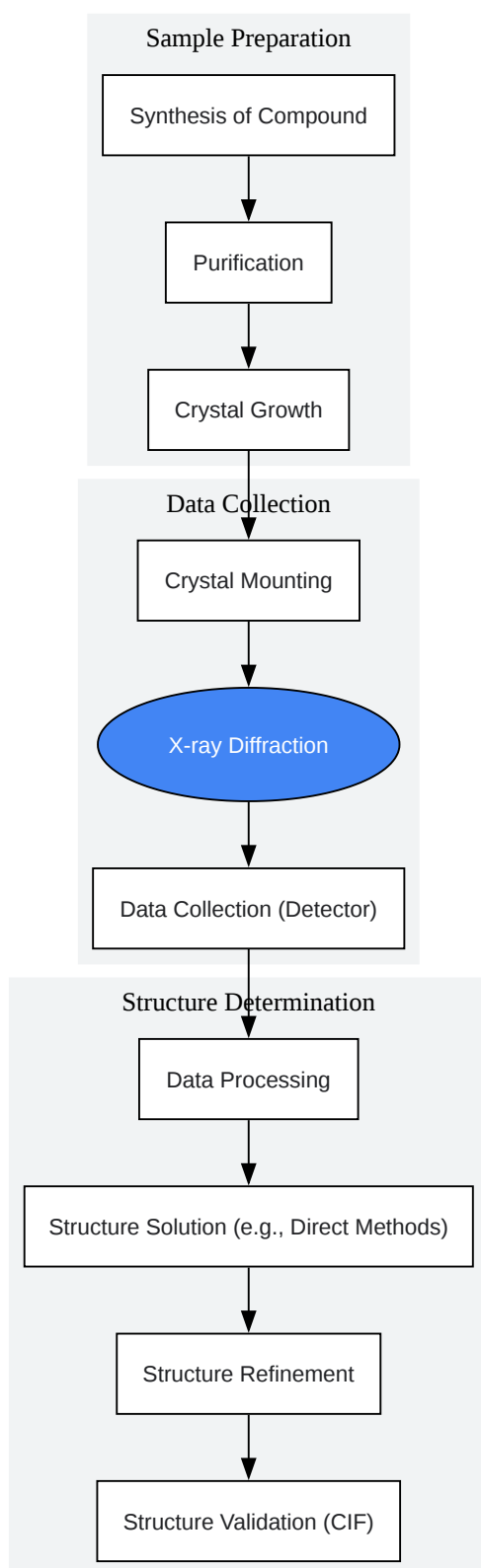
2. Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD diffractometer).[3] The crystal is maintained at a constant low temperature (e.g., 130 K or 150 K) to minimize thermal vibrations.[1][3] Data is collected using monochromatic X-ray radiation, typically Mo K α radiation.[1][3] A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of unique reflections with their intensities. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . [3]

4. Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atom positions are often determined from difference Fourier maps and refined using a riding model. [3] The final refinement results in the complete crystal structure, including bond lengths, bond angles, and torsion angles.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.



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Caption: Workflow of single-crystal X-ray crystallography.

This guide highlights the importance of comparative crystallographic analysis in understanding the structural nuances of phenyl-methyl-pyrazole derivatives. The provided data and standardized protocols serve as a valuable resource for researchers engaged in the design and development of novel compounds in this chemical class.

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